molecular formula C16H25NO8S B6591631 Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside CAS No. 144218-98-4

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside

Cat. No.: B6591631
CAS No.: 144218-98-4
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-LJIZCISZSA-N
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Description

Tris(ethylmethylamino)chlorosilane (CAS No. 1378825-94-5) is an organosilicon compound with the molecular formula C₉H₂₄ClN₃Si and a molecular weight of 237.84 g/mol . It belongs to the chlorosilane family, characterized by a silicon atom bonded to three ethylmethylamino groups (–N(CH₂CH₃)(CH₃)) and one chlorine atom. This compound is primarily utilized in chemical vapor deposition (CVD) processes for silicon-based thin films in semiconductor manufacturing due to its moderate reactivity and thermal stability .

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioethylation of Protected Galactosamine Derivatives

A foundational approach involves the introduction of the thioethyl group at the anomeric position of a galactosamine precursor. The synthesis begins with 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-galactopyranosyl bromide , which undergoes nucleophilic substitution with ethanethiol in the presence of a base.

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane or acetonitrile.

  • Catalyst : Mercuric cyanide (Hg(CN)2\text{Hg(CN)}_2) or silver triflate (AgOTf\text{AgOTf}) to facilitate glycosylation.

  • Temperature : 0–25°C under inert atmosphere.

The thioethyl group installation proceeds via an SN2\text{S}_\text{N}2 mechanism, favoring β-anomer formation due to the stereoelectronic effects of the acetyl-protected hydroxyl groups. Post-reaction, the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Side Product Isolation During Dithioacetal Synthesis

Unexpected isolation of the target compound was reported during attempts to synthesize 1-acetamido-3,4,5,6-tetra-O-acetyl-1-deoxy-D-galactose dithioacetal.

Key Steps :

  • Acetylation : Treatment of galactosamine with acetic anhydride in pyridine yields the per-O-acetylated intermediate.

  • Dithioacetal Formation : Reaction with ethanedithiol under acidic conditions (HCl/EtOH) led to competing thioethylation at the anomeric center.

  • Purification : The side product was isolated via fractional crystallization from ethanol, achieving a 32% yield.

This serendipitous route underscores the reactivity of the anomeric position under acidic conditions, even in the presence of competing nucleophiles.

Optimization of Protective Group Strategies

Selective Acetylation and Deprotection

Controlled acetylation is pivotal to avoid overprotection. The use of 3,4,6-tri-O-acetyl-2-deoxy-2-acetamido-D-galactose as a precursor ensures regioselective modification:

Protective GroupPositionReagentConditions
Acetyl (Ac)3,4,6Ac₂OPyridine, 0°C
Acetamido (AcNH)2AcClMeOH, RT

Selective deprotection of the anomeric hydroxyl group is achieved using hydrazine acetate in DMF, followed by thioethylation.

Catalytic Hydrogenolysis for Anomeric Activation

In a modified approach, benzyl-protected intermediates are subjected to catalytic hydrogenolysis (H2\text{H}_2, Pd/C) to expose the anomeric hydroxyl group before thioethylation. This method avoids harsh acidic conditions, improving yield (78% vs. 52% for acid-mediated routes).

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} : Key signals include δ 1.26 ppm (triplet, J=7.4HzJ = 7.4 \, \text{Hz}, CH₂CH₃), δ 2.02–2.15 ppm (acetyl groups), and δ 5.31 ppm (anomeric proton, J=10.2HzJ = 10.2 \, \text{Hz}).

  • 13C NMR^{13}\text{C NMR} : Peaks at δ 170.4–169.2 ppm (acetyl carbonyls) and δ 25.9 ppm (ethylthio group).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.7 min.

Scale-Up and Industrial Production

Batch Process Optimization

  • Solvent Recovery : Ethyl acetate and hexane are recycled via distillation, reducing costs by 40%.

  • Crystallization : Ethanol/water (7:3) yields needle-like crystals with 89% recovery.

Stability Profiling

  • Storage : -20°C under argon ensures 24-month stability; degradation <2%.

  • Lyophilization : Freeze-dried formulations retain activity for biochemical assays.

Challenges and Alternative Methodologies

Competing Anomerization

Under prolonged reaction times, α-anomer formation increases (up to 18%), necessitating precise kinetic control.

Green Chemistry Approaches

Recent efforts employ enzymatic deprotection (lipases) to replace acetic anhydride, reducing waste generation by 60% .

Chemical Reactions Analysis

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside is a thio-galactoside derivative with the molecular formula C16H25NO8SC_{16}H_{25}NO_{8}S and a molecular weight of approximately 391.44 g/mol. It is characterized by its acetylated hydroxyl groups, which enhance its solubility and reactivity in biological systems.

Glycosylation Reactions

One of the primary applications of Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside is in glycosylation reactions. It serves as a glycosyl donor in the synthesis of complex carbohydrates. The thio group enhances the reactivity of the anomeric carbon, facilitating the formation of glycosidic bonds under mild conditions.

Table 1: Glycosylation Reactions Using Ethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside

Reaction TypeConditionsYield (%)Reference
Glycosylation with alcoholsAcidic conditions (HCl)85
Synthesis of oligosaccharidesEnzymatic catalysis90
Formation of glycopeptidesMicrowave-assisted75

Development of Antiviral Agents

Research has indicated that derivatives of this compound exhibit antiviral activity. Studies have shown that compounds modified from Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside can inhibit viral replication by interfering with viral glycoprotein synthesis.

Case Study: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, derivatives were tested against HIV and showed significant inhibition of viral replication at low micromolar concentrations (IC50 values ranging from 0.5 to 5 µM) .

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. Its ability to modulate glycan structures on cell surfaces may influence cancer cell signaling pathways.

Table 2: Anti-Cancer Studies Involving Ethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside

Cancer TypeMechanism of ActionIC50 (µM)Reference
Breast CancerInduction of apoptosis10
Colon CancerInhibition of metastasis15
LeukemiaModulation of immune response8

Mechanism of Action

The mechanism of action of Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and acetamido groups enhance its binding affinity to these targets, facilitating various biochemical processes. The thio group can participate in redox reactions, further influencing its activity .

Comparison with Similar Compounds

Structural and Molecular Differences

Compound Name Molecular Formula CAS No. Substituent Groups Molecular Weight (g/mol)
Tris(ethylmethylamino)chlorosilane C₉H₂₄ClN₃Si 1378825-94-5 –N(CH₂CH₃)(CH₃) (3x), –Cl (1x) 237.84
Tris(dimethylamino)chlorosilane C₆H₁₈ClN₃Si 13307-05-6 –N(CH₃)₂ (3x), –Cl (1x) 195.77
Tris(trimethylsiloxy)chlorosilane C₉H₂₇O₃Si₄Cl 17905-99-6 –O–Si(CH₃)₃ (3x), –Cl (1x) 331.10
Trimethylchlorosilane C₃H₉ClSi 75-77-4 –CH₃ (3x), –Cl (1x) 108.64

Key Observations :

  • Substituent Bulk: Tris(trimethylsiloxy)chlorosilane has bulkier siloxy groups, reducing its volatility compared to amino-substituted analogs .
  • Reactivity : Trimethylchlorosilane is more reactive toward hydrolysis due to fewer electron-donating substituents .

Physical and Chemical Properties

Property Tris(ethylmethylamino)chlorosilane Tris(dimethylamino)chlorosilane Trimethylchlorosilane
Boiling Point ~200°C (estimated) 130–135°C 57–58°C
Reactivity with Water Moderate (controlled hydrolysis) Moderate Violent (HCl release)
Thermal Stability Stable up to 300°C Stable up to 250°C Decomposes above 100°C

Notes:

  • Amino-substituted chlorosilanes exhibit lower volatility and higher thermal stability compared to alkyl-substituted variants like trimethylchlorosilane .
  • Bulky substituents in Tris(trimethylsiloxy)chlorosilane hinder hydrolysis, making it suitable for aqueous applications .

Biological Activity

Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside (commonly referred to as ETG) is a thio-galactoside derivative that has garnered interest in various biological and pharmacological studies due to its unique structural characteristics and potential therapeutic applications. This article delves into the biological activity of ETG, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Chemical Formula: C₁₆H₂₅NO₈S
Molecular Weight: 391.436 g/mol
CAS Number: 144218-98-4
Appearance: Off-white powder

The compound features an acetylated amine group and a thioether linkage, which are critical for its biological interactions. The acetylation enhances solubility and stability, making ETG suitable for various biological assays.

Antimicrobial Activity

ETG has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that ETG exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis due to its galactoside structure, which mimics natural substrates for bacterial glycosyltransferases.

Antiviral Properties

Research indicates that ETG may possess antiviral activity, particularly against enveloped viruses. A study conducted by researchers at the University of Groningen revealed that ETG inhibits viral entry by interfering with glycoprotein interactions on the host cell surface. This property positions ETG as a potential candidate for developing antiviral therapeutics.

Case Studies

  • Antibacterial Efficacy Study
    • Objective: To assess the antibacterial effects of ETG on Staphylococcus aureus.
    • Methodology: The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods.
    • Results: ETG demonstrated an MIC of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics like penicillin.
  • Antiviral Activity Assessment
    • Objective: To evaluate the antiviral effects of ETG against influenza virus.
    • Methodology: Plaque reduction assays were performed in MDCK cells.
    • Results: ETG reduced viral plaque formation by 75% at a concentration of 50 µg/mL, suggesting effective inhibition of viral replication.

Enzyme Inhibition Studies

ETG has been shown to inhibit specific glycosidases involved in carbohydrate metabolism. A study published in the Journal of Medicinal Chemistry reported that ETG acts as a competitive inhibitor of β-galactosidase, with an inhibition constant (Ki) of 0.5 mM. This inhibition can have implications in metabolic disorders where glycoside metabolism is disrupted.

Cytotoxicity Assessments

In cytotoxicity assays using human cell lines (e.g., HeLa and HEK293), ETG exhibited low toxicity with IC50 values greater than 100 µg/mL, indicating a favorable safety profile for further development.

Data Summary Table

Biological ActivityMethodologyResultsReference
Antibacterial (MIC)Broth microdilution32 µg/mL against S. aureus
Antiviral (Influenza)Plaque reduction assay75% reduction in plaque formation at 50 µg/mL
Glycosidase inhibitionEnzyme kineticsKi = 0.5 mM for β-galactosidase
CytotoxicityCell viability assayIC50 > 100 µg/mL

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside to maximize yield and purity?

  • Methodological Answer : Synthesis involves dissolving the precursor (e.g., allyl galactopyranoside derivatives) in anhydrous chloroform under inert conditions. Triflic anhydride is added at -20°C to activate the thioglycoside donor, followed by stirring for 3 hours. Post-reaction, the mixture is diluted with chloroform, washed with ice-cold water, and purified via column chromatography using toluene/ethyl acetate gradients. Yield optimization requires strict control of temperature (-20°C to 0°C) and stoichiometric excess of triflic anhydride (1.5–2.0 eq.) to minimize side reactions . For acetylated derivatives, sequential acylation with pivaloyl chloride or benzoyl chloride under basic conditions (pyridine or DMF) ensures complete protection of hydroxyl groups .

Q. How does the choice of protecting groups influence the glycosylation efficiency of this thioglycoside donor?

  • Methodological Answer : Protecting groups critically impact reactivity and stereochemical outcomes. For example:
  • Benzylidene groups (4,6-O-benzylidene) enhance regioselectivity by blocking undesired hydroxyl positions, directing glycosylation to the 3-OH group .
  • Acetyl (OAc) groups offer temporary protection but may hydrolyze under basic conditions, requiring careful pH control during workup .
  • Pivaloyl (Piv) groups provide steric bulk, reducing side reactions in crowded glycosylation environments .
    Comparative studies show benzylidene-protected donors achieve >85% coupling efficiency in oligosaccharide synthesis, whereas acetylated analogs require longer reaction times (24–48 hours) .

Q. What are the critical stability considerations for storing and handling this compound in long-term biochemical studies?

  • Methodological Answer :
  • Storage : Store lyophilized solid at -20°C under argon to prevent moisture absorption and thioglycoside hydrolysis. Solutions in anhydrous DMF or DMSO are stable for ≤1 month at -80°C .
  • Handling : Use gloveboxes for weighing to avoid oxidation. Pre-cool glassware to -20°C before dissolving the compound to minimize thermal degradation .

Advanced Research Questions

Q. What strategies can address regioselectivity challenges when using this compound in oligosaccharide assembly?

  • Methodological Answer :
  • Temporary-protecting-group strategy : Use 4,6-O-benzylidene protection to block undesired positions, enabling selective glycosylation at the 3-OH group. Reductive opening of the benzylidene group post-coupling allows further functionalization .
  • Enzyme-mediated regiocontrol : Galactosyltransferases can selectively modify unprotected hydroxyl groups, bypassing chemical limitations. For example, β-1,4-galactosyltransferase achieves >90% regioselectivity in lactose derivative synthesis .
  • Pre-activation protocols : Pre-activate the thioglycoside with NIS/TfOH at -40°C to enhance reactivity and reduce competing pathways .

Q. How do enzymatic glycosylation methods compare with chemical approaches using this donor in terms of stereochemical control?

  • Methodological Answer :
  • Chemical glycosylation : Relies on neighboring-group participation (e.g., acetyl groups) to enforce β-stereochemistry. Yields range from 60–80% but may require multiple purification steps .
  • Enzymatic glycosylation : Glycosyltransferases (e.g., β-1,3-galactosyltransferase) provide strict stereochemical control (≥95% β-selectivity) under mild conditions (pH 7.4, 37°C). However, enzyme availability and substrate specificity limit broader applications .
  • Hybrid approaches : Combine chemical synthesis of core structures with enzymatic elongation to leverage both methods’ advantages .

Q. How should researchers resolve contradictions in reported glycosylation efficiencies when using structurally similar thioglycoside donors?

  • Methodological Answer :
  • Systematic benchmarking : Compare donors under standardized conditions (e.g., 0.1 M donor concentration, 2.0 eq. promoter, identical solvents/temperatures). For example, triflic anhydride-activated donors show 20% higher efficiency than NIS/TfOH systems in β-linked disaccharides .
  • Mechanistic studies : Use NMR to track intermediates. Contradictions often arise from hidden variables (e.g., trace moisture degrading promoters). Karl Fischer titration ensures anhydrous conditions .
  • Computational modeling : DFT calculations predict activation energies for different promoters, guiding optimal reagent selection (e.g., triflic anhydride vs. BF₃·Et₂O) .

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